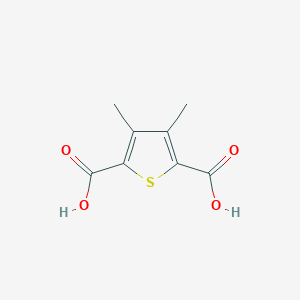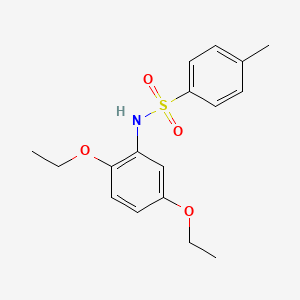
3,4-Dimethylthiophene-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylthiophene-2,5-dicarboxylic acid is a chemical compound with the CAS Number: 99595-92-3 . It has a molecular weight of 200.22 . It is a solid substance that is stored at room temperature . It is commonly used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylthiophene-2,5-dicarboxylic acid consists of a thiophene ring with two carboxylic acid groups and two methyl groups . The InChI code for this compound is 1S/C8H8O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis
3,4-Dimethylthiophene-2,5-dicarboxylic acid is a solid substance that is stored at room temperature . It has a molecular weight of 200.22 . The compound is white to light yellow in color and can be dissolved in some organic solvents, such as ethanol and dichloromethane .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
3,4-Dimethylthiophene-2,5-dicarboxylic acid and its derivatives have been extensively studied in the field of chemical synthesis and reactions. For instance, Suzuki et al. (1981) discovered that the reaction of 2,5-dimethylthiophene with copper(II) nitrate in acetic anhydride produced 3-nitro-2,5-dimethyl-thiophene and other compounds as major isolable products (Suzuki et al., 1981). Additionally, Paneque et al. (2005) investigated the C-H bond activation and C-C bond formation in the reaction of 2,5-dimethylthiophene with TpMe2Ir compounds, revealing insights into the activation of sp2 and sp3 C-H bonds and the formation of new C-C bonds (Paneque et al., 2005).
Bromodecarboxylation
The bromodecarboxylation reaction of thiophenecarboxylic acids has been explored, with Zwanenburg and Wynberg (2010) reporting the transformation of the disodium salt of 3,4-dimethylthiophene-2,5-dicarboxylate with bromine in water to form 2,5-dibromo-3,4-dimethylthiophene. This reaction has significant synthetic potential (Zwanenburg & Wynberg, 2010).
Organic Electronics and Functionalization
The compound's derivatives have applications in organic electronics and material science. For example, Zhang et al. (2014) synthesized 3,4-(Hydroxymethyl-ethylenedioxy)thiophene and its isomers from dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, highlighting their potential in organic electronic devices (Zhang et al., 2014).
Photochromic Materials
3,4-Dimethylthiophene-2,5-dicarboxylic acid and its derivatives are also significant in the development of photochromic materials. Shirinyan et al. (2001) proposed a novel route for synthesizing 3,4-dithienylfuran-2,5-dione type photochromes from 2,5-dimethylthiophene, which are useful in developing photo-responsive materials (Shirinyan et al., 2001).
Catalysis
In the field of catalysis, the reaction of 2,5-dimethylthiophene with copper (I) catalysts has been explored. Peeters et al. (1994) prepared 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst, demonstrating the potential of these compounds in catalytic processes (Peeters et al., 1994).
DNA Interaction Studies
The interaction of derivatives of 3,4-Dimethylthiophene-2,5-dicarboxylic acid with DNA has been investigated. Brett et al. (2003) studied the electrochemistry of 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide and its interaction with dsDNA, providing insights into the potential biological applications of these compounds (Brett et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
3,4-dimethylthiophene-2,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-3-4(2)6(8(11)12)13-5(3)7(9)10/h1-2H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXLBCRRSIYSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386879.png)
![2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2386880.png)


![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2386886.png)
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B2386887.png)

![1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386889.png)
![3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2386899.png)